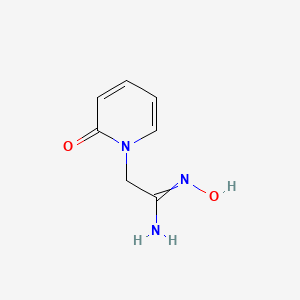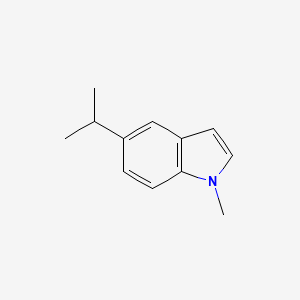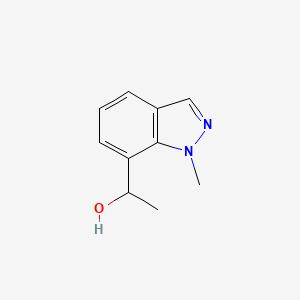
1-(2-Chloro-3-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8ClFO It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)ethanol can be synthesized starting from 2-chloro-3-fluoroacetophenone. The primary method involves the reduction of 2-chloro-3-fluoroacetophenone using sodium borohydride as a reducing agent. The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, at room temperature. The reduction process yields this compound with high efficiency .
Industrial Production Methods: For industrial-scale production, the process may involve the use of biocatalysts. Enzymatic reduction using carbonyl reductase and glucose dehydrogenase has been explored. This method offers advantages such as higher enantioselectivity and milder reaction conditions, making it more environmentally friendly and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-chloro-3-fluoroacetophenone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2-chloro-3-fluoroacetophenone.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloro-2-fluorophenyl)ethanol
- 2-(3-Chloro-2-fluorophenyl)ethanol
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
Comparison: 1-(2-Chloro-3-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity due to the position of the chloro and fluoro substituents .
Eigenschaften
Molekularformel |
C8H8ClFO |
|---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
1-(2-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3 |
InChI-Schlüssel |
KPGKCJKTJSUUJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)



![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)

![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)




![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)
